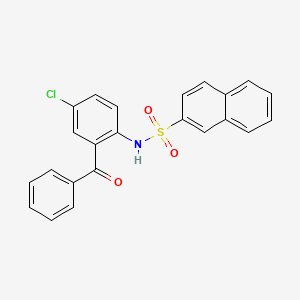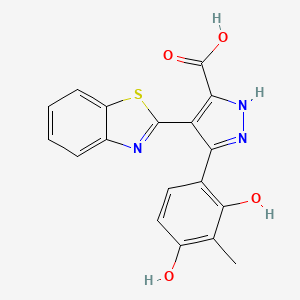![molecular formula C17H9BrCl2N2O3 B3512263 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid](/img/structure/B3512263.png)
2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid
描述
2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid: is a complex organic compound that features a quinoline moiety substituted with a bromine atom and a benzoic acid moiety substituted with chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination: The quinoline moiety is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzoic Acid Moiety: The benzoic acid derivative is synthesized separately, often through a Friedel-Crafts acylation reaction.
Coupling Reaction: The brominated quinoline and the benzoic acid derivative are coupled using a carbamoylation reaction, typically involving a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination and dechlorination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Debrominated and dechlorinated derivatives.
Substitution: Various substituted quinoline and benzoic acid derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response.
Industry:
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
相似化合物的比较
- 2-[(5-Bromoquinolin-8-yl)carbamoyl]benzoic acid
- 2-{[(5-Bromoquinolin-8-yl)carbamoyl]methyl}benzoic acid
Comparison:
- 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.
- 2-[(5-Bromoquinolin-8-yl)carbamoyl]benzoic acid lacks the chlorine substituents, which may result in different chemical and biological properties.
- 2-{[(5-Bromoquinolin-8-yl)carbamoyl]methyl}benzoic acid features a methyl group instead of chlorine, potentially altering its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[(5-bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2N2O3/c18-11-3-4-14(15-8(11)2-1-5-21-15)22-16(23)9-6-12(19)13(20)7-10(9)17(24)25/h1-7H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERPYVPOBPENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC(=C(C=C3C(=O)O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-dichloro-2-(4-morpholinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3512196.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3512199.png)
![(2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B3512200.png)

![2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B3512211.png)
![N,N'-dimethyl-2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3512214.png)

![N-(4-fluorophenyl)-2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3512226.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B3512239.png)
![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-bromophenyl)thio]phthalonitrile](/img/structure/B3512242.png)
![4-[4-(2-chloro-6-nitrophenoxy)benzoyl]morpholine](/img/structure/B3512246.png)
![5-(2-methoxyphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3512247.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B3512253.png)

